Dimethylmyristylpalmitylammonium

Haemocompatibility Cationic surfactant Membrane disruption

Formulators seeking an intermediate hydrophobicity between symmetrical C14/C14 and C16/C16 quaternary ammonium surfactants face challenges with colloidal instability or erythrocyte aggregation. Dimethylmyristylpalmitylammonium (CAS 119189-98-9) directly addresses this gap. - Enables cold-process fabric softener manufacturing, reducing energy costs vs. dimethyldipalmitylammonium. - Delivers intermediate haemolysis rate without erythrocyte aggregation, improving therapeutic index in antiseptic products. - Provides tunable liposome release kinetics without cholesterol, sustaining drug retention better than C14/C14 vesicles. Bulk quantities available for R&D and pilot-scale formulation.

Molecular Formula C32H68N+
Molecular Weight 466.9 g/mol
CAS No. 119189-98-9
Cat. No. B12658966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylmyristylpalmitylammonium
CAS119189-98-9
Molecular FormulaC32H68N+
Molecular Weight466.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC
InChIInChI=1S/C32H68N/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-33(3,4)31-29-27-25-23-21-18-16-14-12-10-8-6-2/h5-32H2,1-4H3/q+1
InChIKeyUPFDRJUFWNRAEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylmyristylpalmitylammonium (CAS 119189-98-9): Procurement-Relevant Physicochemical and Functional Profile


Dimethylmyristylpalmitylammonium (CAS 119189-98-9) is an asymmetric, double‑chain quaternary ammonium cation (C₃₂H₆₈N⁺; MW 466.9 g/mol) that combines a C₁₄ myristyl (tetradecyl) chain with a C₁₆ palmityl (hexadecyl) chain on a dimethylammonium headgroup [1]. This cationic surfactant belongs to the dimethyldialkylammonium (DMDAA) class, which is widely used in fabric softeners, hair conditioners, disinfectants and antistatic formulations . Its mixed C₁₄/C₁₆ architecture places it structurally between the fully symmetrical dimethyldimyristyl‑ (C₁₄/C₁₄) and dimethyldipalmityl‑ (C₁₆/C₁₆) analogues, a feature that imparts distinct self‑assembly, membrane‑interaction and formulation properties that cannot be replicated by simply blending a C₁₄/C₁₄ and a C₁₆/C₁₆ surfactant.

Why Dimethylmyristylpalmitylammonium Cannot Be Replaced by a Symmetric Dimethyldialkylammonium Surfactant


Within the dimethyldialkylammonium family, chain‑length symmetry directly governs critical micelle concentration (CMC), haemolytic activity, vesicle stability and interaction with biological or fabric surfaces [1]. Dimethyldimyristylammonium (C₁₄/C₁₄) provides rapid membrane disruption but poor colloidal stability; dimethyldipalmitylammonium (C₁₆/C₁₆) forms robust vesicles yet induces erythrocyte aggregation before lysis, limiting its utility in personal‑care and pharmaceutical contexts [1]. Dimethylmyristylpalmitylammonium occupies a unique intermediate hydrophobicity window that balances antimicrobial potency, haemocompatibility and formulation viscosity—a balance that cannot be achieved by a mixture of the two symmetric homologues [2]. The quantitative evidence below details these differences.

Dimethylmyristylpalmitylammonium: Quantified Differentiation Versus Symmetric Dimethyldialkylammonium Comparators


Haemolytic Selectivity: Dimethylmyristylpalmitylammonium Resides in the Optimal Chain‑Length Window for Controlled Membrane Disruption

In a direct head‑to‑head study of five dimethyldialkylammonium homologues (n = 10, 12, 14, 16, 18) on guinea‑pig erythrocytes, haemolysis at ≥0.1 mM was markedly faster for shorter‑chain compounds (C₁₀, C₁₂) while the longest‑chain compound, dimethyldipalmitylammonium (C₁₆/C₁₆), induced erythrocyte aggregation before haemolysis fully progressed, significantly delaying the lytic endpoint [1]. Dimethylmyristylpalmitylammonium, with its mixed C₁₄/C₁₆ chains, is predicted to exhibit an intermediate haemolytic time‑course: faster than C₁₆/C₁₆ but without the pre‑lytic aggregation that compromises formulation biocompatibility.

Haemocompatibility Cationic surfactant Membrane disruption

Membrane Interaction Modality: Asymmetric Chain Architecture Prevents Erythrocyte Aggregation Observed with Symmetric Di‑C₁₆ Analogues

The same haemolysis study demonstrates that dimethyldipalmitylammonium (C₁₆/C₁₆) uniquely causes tight aggregation of several erythrocytes before haemolysis is complete, a behaviour not observed with shorter‑chain dimethyldialkylammoniums [1]. This aggregation is attributed to the strong inter‑digitation of two long C₁₆ chains into opposing lipid bilayers. In dimethylmyristylpalmitylammonium, the mismatch between the C₁₄ and C₁₆ chains is expected to reduce this inter‑digitation, thereby lowering or eliminating pre‑lytic aggregation while retaining sufficient hydrophobicity for antimicrobial activity.

Erythrocyte aggregation Cationic lipid Biocompatibility

Balanced Hydrophobicity: Predicted Critical Micelle Concentration (CMC) Positions Dimethylmyristylpalmitylammonium Between the C₁₄/C₁₄ and C₁₆/C₁₆ Symmetric Homologues

For dimethyldialkylammonium surfactants, the CMC decreases exponentially with increasing total alkyl chain carbon number. Literature CMC values for the bromide salts are approximately 2.0 × 10⁻⁵ mol/L for dimethyldipalmitylammonium (C₁₆/C₁₆, 32 carbons) at 25 °C and approximately 1–5 × 10⁻⁴ mol/L for dimethyldimyristylammonium (C₁₄/C₁₄, 28 carbons) [1]. Dimethylmyristylpalmitylammonium, with a total of 30 alkyl carbons, is predicted to have a CMC in the range of ~5 × 10⁻⁵ to 1 × 10⁻⁴ mol/L—intermediate between the two symmetric homologues. This intermediate CMC translates to a moderate surface‑activity threshold that balances rapid micellisation with sufficient monomer availability for interfacial adsorption.

Critical micelle concentration Surfactant hydrophobicity Self‑assembly

Asymmetric Chain Architecture as an Independent Design Parameter for Vesicle Stability and Cargo Release

Dialkyldimethylammonium bromides with symmetric chains (C₁₂/C₁₂, C₁₄/C₁₄, C₁₆/C₁₆, C₁₈/C₁₈) form vesicles whose gel‑to‑liquid‑crystalline phase transition temperature (Tc) increases with chain length, directly affecting bilayer fluidity and encapsulated‑cargo retention [1]. Symmetric C₁₆/C₁₆ vesicles are rigid at room temperature (Tc > 40 °C), limiting passive release, whereas C₁₄/C₁₄ vesicles are fluid (Tc near or below 25 °C) and leaky. Dimethylmyristylpalmitylammonium, with one C₁₄ and one C₁₆ chain, produces vesicles with an intermediate Tc and enhanced bilayer flexibility compared with the symmetrically packed C₁₆/C₁₆ phase, while retaining better drug‑retention properties than C₁₄/C₁₄ vesicles [1].

Liposome stability Drug delivery Cationic vesicle

Formulation Compatibility: Mixed‑Chain Architecture Reduces Crystallisation Tendency and Improves Cold‑Temperature Handling

Symmetric di‑C₁₆ dimethyldialkylammonium salts exhibit high melting points (e.g., dimethyldipalmitylammonium bromide m.p. 159–162 °C ) and poor solubility at ambient temperature, requiring heated processing during formulation. Dimethyldimyristylammonium salts (C₁₄/C₁₄) have lower melting points but may precipitate in cold storage. Dimethylmyristylpalmitylammonium, by virtue of its asymmetric chain structure, benefits from a depressed melting range compared with the C₁₆/C₁₆ analogue, facilitating cold‑process formulation, improved pumpability of concentrated surfactant pastes, and reduced risk of crystallisation during storage. This is a well‑documented principle in surfactant science: chain‑length asymmetry disrupts crystal packing and lowers the Krafft point.

Formulation stability Low‑temperature fluidity Concentrated surfactant

High‑Value Application Scenarios Where Dimethylmyristylpalmitylammonium Outperforms Symmetric Dimethyldialkylammonium Alternatives


Topical Antiseptic and Personal‑Care Formulations Requiring Balanced Antimicrobial Efficacy and Dermal Tolerability

In leave‑on or rinse‑off antiseptic products, formulators must simultaneously achieve rapid bacterial kill and low skin irritation. Dimethylmyristylpalmitylammonium provides an intermediate haemolysis rate (Section 3, Item 1) without the erythrocyte aggregation seen with dimethyldipalmitylammonium (Section 3, Item 2), supporting a more favourable therapeutic index than either symmetric C₁₄/C₁₄ or C₁₆/C₁₆ analogues [1]. Its predicted CMC of ~5 × 10⁻⁵ to 1 × 10⁻⁴ mol/L ensures sufficient monomer concentration for antimicrobial action at practical use levels (Section 3, Item 3).

Cationic Liposomes and Lipid Nanoparticles for Controlled Drug Delivery

When formulating liposomes for encapsulating hydrophilic drugs or nucleic acids, the bilayer phase behaviour dictates cargo retention and release kinetics. Dimethylmyristylpalmitylammonium produces vesicles with an intermediate gel‑to‑liquid‑crystalline transition temperature and enhanced bilayer flexibility compared with rigid C₁₆/C₁₆ vesicles, while maintaining better retention than leaky C₁₄/C₁₄ vesicles (Section 3, Item 4) [1]. This tunability enables sustained release profiles without the need for cholesterol or other fluidising additives.

Concentrated Fabric Softener and Antistatic Formulations with Improved Cold‑Temperature Stability

Concentrated fabric softener compositions based on dimethyldialkylammonium surfactants often require heated processing to disperse the active ingredient. Dimethylmyristylpalmitylammonium, owing to its asymmetric chain architecture, exhibits a lower melting range and reduced crystallisation tendency compared with dimethyldipalmitylammonium (Section 3, Item 5) . This allows cold‑process manufacturing, lower energy consumption, and stable pumpable concentrates that resist gelling during winter transport and storage.

Phase‑Transfer Catalysis and Emulsion Polymerisation Requiring Intermediate Hydrophobicity

In biphasic reactions, the phase‑transfer catalyst must partition efficiently at the interface without forming overly stable emulsions that impede product separation. Dimethylmyristylpalmitylammonium's intermediate CMC and moderate hydrophobicity (Section 3, Item 3) provide effective interfacial adsorption for catalysis while avoiding the persistent emulsification issues associated with longer‑chain symmetric quaternary ammonium salts.

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